Otssp167 - 1431697-89-0

Otssp167

Catalog Number: EVT-277909
CAS Number: 1431697-89-0
Molecular Formula: C25H28Cl2N4O2
Molecular Weight: 487.425
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OTSSP167 is a small molecule kinase inhibitor. [] While initially characterized as a potent inhibitor for maternal embryonic leucine zipper kinase (MELK), [] it exhibits off-target activity against other kinases as well. [] OTSSP167 is currently in Phase I/II clinical trials for various solid tumors. [, , ] It is also being investigated as a potential therapeutic agent for hematologic malignancies and other diseases. [, , , , , , ]

Mechanism of Action
  • Other Kinases: OTSSP167 exhibits off-target activity against other kinases, including Aurora B kinase, BUB1, and Haspin kinases. [] This off-target activity may contribute to the observed antitumor effects.
  • Downstream Signaling Pathways: Inhibition of MELK by OTSSP167 impacts several downstream signaling pathways:
    • AKT Pathway: OTSSP167 reduces AKT phosphorylation, disrupting cell proliferation and invasion in glioblastoma. []
    • FOXM1 Pathway: OTSSP167 inhibits FOXM1 phosphorylation and transcriptional activity, suppressing the growth of glioblastoma stem-like cells. []
    • PPARγ Pathway: In diffuse intrinsic pontine glioma, OTSSP167 reduces inhibitory phosphorylation of PPARγ, increasing its nuclear translocation and transcriptional activity. [, ]
    • ATM/CHK2/p53 Pathway: In bladder cancer, OTSSP167 activates the ATM/CHK2/p53 pathway, leading to cell cycle arrest. []
Applications
  • Cancer Research: OTSSP167 is widely used to study the role of MELK and other kinases in cancer development and progression, and to evaluate its potential as an anti-cancer agent. It has demonstrated anti-tumor activity in various pre-clinical cancer models, including:
    • Hematologic Malignancies: Multiple myeloma [, , ], chronic lymphocytic leukemia [, ], diffuse large B-cell lymphoma [], and T-cell acute lymphoblastic leukemia [].
    • Solid Tumors: Glioblastoma [], adrenocortical carcinoma [], triple-negative breast cancer [, ], bladder cancer [], intrahepatic cholangiocarcinoma [], neuroblastoma [], esophageal squamous cell carcinoma [], atypical teratoid/rhabdoid tumor [], osteosarcoma [], gastric cancer [], and uterine leiomyosarcoma [].
    • Targeting Cancer Stem Cells: OTSSP167 effectively suppresses the growth of cancer stem-like cells in glioblastoma [] and other cancers. []
  • Other Research Applications: OTSSP167 is also being investigated in other research areas, including:
    • Periodontitis: OTSSP167 can inhibit microtubule affinity regulating kinase 4 (MARK4) in macrophages, reducing the activation of the NLRP3 inflammasome and pyroptosis in periodontitis. []
    • Viral Infections: OTSSP167 was found to inhibit human cytomegalovirus (HCMV) replication. []
Future Directions
  • Explore combination therapies: Combining OTSSP167 with other anti-cancer agents may enhance therapeutic efficacy and overcome drug resistance. []

Venetoclax

Relevance: OTSSP167 synergized with venetoclax in inducing cell death in chronic lymphocytic leukemia (CLL) cells. This synergistic effect was associated with a reduction in TRAF1, MCL-1, and BCL-2 proteins. [] This suggests that combining OTSSP167 with venetoclax might be a promising therapeutic strategy for treating CLL, particularly in cases with TRAF1 overexpression.

XL-228

Relevance: Similar to OTSSP167, XL-228 inhibits PKN1 in the nanomolar range and induced a dose-dependent loss of TRAF1 in RAJI cells. [] This suggests that XL-228 could be another potential therapeutic agent for CLL by targeting the PKN1-TRAF1 signaling axis.

AZD1775

Relevance: Combination treatment with AZD1775 and OTSSP167 enhanced the cytotoxic effects of OTSSP167 in in vitro models of adrenocortical carcinoma (ACC). [] This synergistic effect was characterized by an increase in mitotic entry and caspase-mediated apoptosis. These findings suggest that the combination of OTSSP167 and AZD1775 could be a promising therapeutic strategy for ACC.

6-Thio-dG

Relevance: Both 6-Thio-dG and OTSSP167 have shown efficacy in preclinical models of diffuse intrinsic pontine glioma (DIPG). [, ] While OTSSP167 targets MELK, 6-Thio-dG disrupts DNA synthesis. Combining these two agents could potentially enhance treatment efficacy in DIPG.

Trametinib

Relevance: Combined treatment of atypical teratoid/rhabdoid tumor (AT/RT) cells with OTSSP167 and trametinib showed strongly synergistic cytotoxicity at low nanomolar concentrations. [] This synergistic effect was confirmed in vivo using AT/RT xenograft models. The findings suggest that MEK/MELK inhibition through the combination of OTSSP167 and trametinib represents a promising targeted therapy strategy for AT/RT.

Doxorubicin

Relevance: In intrahepatic cholangiocarcinoma (iCCA) cell lines, the combination of OTSSP167 and doxorubicin resulted in enhanced growth suppression compared to either drug alone. [] This synergistic effect suggests that combining OTSSP167 with doxorubicin could potentially improve treatment outcomes in iCCA patients.

Auranofin

Relevance: The combination of IPA-3 (a PAK1 inhibitor) or OTSSP167 with auranofin has been proposed as a potential therapeutic option for EGFR mutant, KRAS mutant, and squamous cell non-small cell lung cancer (NSCLC). [] While the specific interactions between these compounds have not been fully elucidated, this combination therapy may offer a novel strategy for treating NSCLC with these specific genetic alterations.

Properties

CAS Number

1431697-89-0

Product Name

Otssp167

IUPAC Name

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone

Molecular Formula

C25H28Cl2N4O2

Molecular Weight

487.425

InChI

InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29)

InChI Key

DKZYXHCYPUVGAF-JCNLHEQBSA-N

SMILES

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl

Solubility

Soluble in DMSO

Synonyms

OTSSP167 free base; OTSSP 167; OTSSP-167; OTS167; OTS-167; OTS 167.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.